molecular formula C11H10BrNO2 B1484657 Methyl 3-bromo-4-cyano-2-methylphenylacetate CAS No. 1807020-35-4

Methyl 3-bromo-4-cyano-2-methylphenylacetate

Cat. No. B1484657
CAS RN: 1807020-35-4
M. Wt: 268.11 g/mol
InChI Key: SLEWPMSZEJXUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4-cyano-2-methylphenylacetate (MBCMPA) is a compound that is used in laboratory experiments for a variety of purposes. It is an acetate ester, which is derived from the phenylacetate group of compounds. MBCMPA is a highly reactive compound and has a wide range of applications in scientific research.

Mechanism of Action

Methyl 3-bromo-4-cyano-2-methylphenylacetate is a highly reactive compound and has been shown to interact with nucleophilic sites on proteins. It has been shown to interact with cysteine residues, and these interactions are believed to be involved in the mechanism of action of this compound. This compound has also been shown to interact with other proteins, such as enzymes, and this interaction is believed to be involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, to inhibit the activity of enzymes involved in the metabolism of fatty acids, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, and to inhibit the activity of enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-4-cyano-2-methylphenylacetate has several advantages for laboratory experiments. It is a highly reactive compound and can be used to study a variety of biochemical and physiological processes. In addition, it is a relatively inexpensive compound and is easily purified. However, this compound also has several limitations. It is a highly reactive compound and can be toxic if not handled properly. In addition, it can react with other compounds, making it difficult to use in certain experiments.

Future Directions

Methyl 3-bromo-4-cyano-2-methylphenylacetate has a wide range of potential applications in scientific research. Future research could focus on developing new methods for synthesizing this compound and other related compounds. In addition, research could focus on developing new methods for studying the mechanism of action of this compound and other related compounds. Furthermore, research could focus on developing new methods for studying the biochemical and physiological effects of this compound and other related compounds. Finally, research could focus on developing new methods for using this compound and other related compounds in laboratory experiments.

Scientific Research Applications

Methyl 3-bromo-4-cyano-2-methylphenylacetate has a wide range of applications in scientific research. It is used to study the structure and function of enzymes, to study the metabolism of drugs and toxins, and to study the mechanism of action of drugs. It has also been used to study the effects of environmental pollutants on the human body, to study the effects of drugs on the human body, and to study the effects of drugs on the brain. In addition, this compound has been used in the synthesis of other compounds, such as the anticancer drug, paclitaxel.

properties

IUPAC Name

methyl 2-(3-bromo-4-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-8(5-10(14)15-2)3-4-9(6-13)11(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWPMSZEJXUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)C#N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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